Product packaging for Cyclopentanecarbonyl bromide(Cat. No.:CAS No. 98139-86-7)

Cyclopentanecarbonyl bromide

Cat. No.: B14331276
CAS No.: 98139-86-7
M. Wt: 177.04 g/mol
InChI Key: BAIYPAYRNAZBMS-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl bromide is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO B14331276 Cyclopentanecarbonyl bromide CAS No. 98139-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98139-86-7

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

cyclopentanecarbonyl bromide

InChI

InChI=1S/C6H9BrO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

BAIYPAYRNAZBMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)Br

Origin of Product

United States

Significance of Acyl Halides in Contemporary Chemical Synthesis

Acyl halides, with the general formula R-CO-X, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen (F, Cl, Br, I). teachy.appwikipedia.org This substitution dramatically increases the reactivity of the carbonyl group, establishing acyl halides as highly versatile intermediates in modern organic synthesis. teachy.app Their heightened reactivity stems from the electron-withdrawing nature of the halogen, which makes the carbonyl carbon an excellent electrophile and susceptible to nucleophilic acyl substitution. teachy.appbritannica.com

In contemporary chemical synthesis, acyl halides are pivotal for creating a wide array of organic compounds. teachy.app They readily react with alcohols to form esters, with ammonia (B1221849) or amines to produce amides, and with water to revert to carboxylic acids. wikipedia.orgbritannica.com These fundamental transformations are cornerstones of manufacturing processes in numerous sectors, including the pharmaceutical and materials science industries. teachy.appteachy.app For instance, the formation of ester and amide bonds is a critical step in the synthesis of many pharmaceutical drugs. teachy.app Acyl chlorides are the most commonly used in this class due to their high reactivity, but acyl bromides like cyclopentanecarbonyl bromide are also employed for specific transformations. teachy.appslideserve.com Their utility extends to polymerization reactions; for example, adipoyl chloride is a key monomer in the production of nylon. wikipedia.org

The Role of Cyclopentane Core Structures in Molecular Design

The cyclopentane (B165970) ring, a five-membered carbocyclic system, is a frequently encountered structural motif in a vast number of natural products, bioactive molecules, and pharmaceuticals, including steroids and prostaglandins. researchgate.netwikipedia.org Although historically sometimes overlooked in favor of six-membered rings, the cyclopentane framework is now regarded as a privileged scaffold in medicinal chemistry and drug discovery. researchgate.net Its significance lies in its unique combination of conformational flexibility and structural rigidity, which allows it to serve as an effective scaffold for orienting functional groups in three-dimensional space.

In drug design, incorporating a cyclopentane core can influence a molecule's properties in several beneficial ways. It can provide a rigid system that reduces the entropic penalty upon binding to a biological target. The saturated nature of the ring can increase metabolic stability and water solubility compared to aromatic ring systems. pressbooks.pub Furthermore, the cyclopentane structure acts as a versatile building block, allowing for the stereocontrolled construction of complex molecular architectures. researchgate.net Researchers have utilized cyclopentane derivatives, such as cyclopentane-1,3-diones, as isosteres for carboxylic acid groups, demonstrating the ring's ability to mimic the physicochemical properties of other crucial functional groups while potentially improving pharmacokinetic profiles. acs.orgresearchgate.net The widespread presence of the cyclopentane unit in bioactive compounds underscores its value in the rational design of new therapeutic agents. researchgate.net

Historical Perspective on the Utilization of Cyclopentanecarbonyl Derivatives in Academic Contexts

Direct Halogenation Approaches for Acyl Bromide Formation

The conversion of carboxylic acids to acyl bromides is a fundamental transformation in organic synthesis. For this compound, this is most commonly achieved through the direct reaction of Cyclopentanecarboxylic acid with a suitable brominating agent. These reagents effectively replace the hydroxyl group of the carboxylic acid with a bromine atom, yielding the more reactive acyl bromide.

Common brominating agents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and oxalyl bromide ((COBr)₂). The choice of reagent can depend on the desired reaction conditions, scale, and purity requirements. For instance, reactions with thionyl bromide or oxalyl bromide are often favored as the byproducts (SO₂, HBr, CO, CO₂) are gaseous, which simplifies purification. In contrast, the use of phosphorus-based reagents like PBr₃ results in non-volatile byproducts that must be separated.

A related and well-documented process is the conversion of Cyclopentanecarboxylic acid to Cyclopentanecarbonyl chloride using reagents like thionyl chloride or oxalyl chloride. google.comgoogle.com The principles of this acyl chlorination are directly applicable to acyl bromination. The reaction typically proceeds by treating the parent carboxylic acid with the brominating agent, often in an aprotic solvent to prevent hydrolysis of the product. After the reaction is complete, excess reagent and solvent are typically removed by distillation to yield the crude acyl bromide, which can be further purified if necessary. google.com

ReagentTypical ConditionsByproductsNotes
Thionyl bromide (SOBr₂) Neat or in aprotic solvent (e.g., DCM, Toluene), refluxSO₂, HBrGaseous byproducts simplify workup.
Oxalyl bromide ((COBr)₂) Aprotic solvent (e.g., DCM), often with catalytic DMFCO, CO₂, HBrReaction is often faster and occurs under milder conditions than with SOBr₂.
Phosphorus tribromide (PBr₃) Neat or in aprotic solventH₃PO₃Requires separation from phosphorous acid byproduct.

This table presents common reagents for the direct conversion of carboxylic acids to acyl bromides, with conditions analogous to those used for this compound synthesis.

Precursor Design and Diversification for this compound Synthesis

The properties and subsequent reactivity of this compound can be tailored by modifying its molecular structure. This is achieved through the strategic design and synthesis of diverse precursors, primarily substituted cyclopentanecarboxylic acids. These precursors, once formed, can be converted to the corresponding acyl bromides via the direct halogenation methods described previously.

The most fundamental precursor is Cyclopentanecarboxylic acid itself, an important intermediate in various chemical syntheses. lookchem.com Diversification strategies often involve introducing functional groups onto the cyclopentane ring. For example, bromination of cyclopentane-1-carboxylic acid using molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide can yield 3-bromocyclopentane-1-carboxylic acid. This introduces a bromine atom onto the cyclopentane ring, providing an additional reactive handle for subsequent transformations.

Another powerful method for precursor diversification is the Friedel-Crafts reaction. This approach allows for the introduction of aryl groups onto the cyclopentane ring. For instance, 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid can be synthesized via a Friedel-Crafts acylation using cyclopentanecarboxylic acid chloride and 3,5-dimethylbenzene (mesitylene), catalyzed by aluminum chloride. More complex precursors can be generated from readily available starting materials like camphor. 4-Carboxycamphor serves as a versatile precursor for a range of substituted cyclopentanecarboxylic acids through regioselective bromination and subsequent fragmentation reactions. researchgate.net

PrecursorSynthetic MethodKey ReagentsReference
Cyclopentanecarboxylic acid Oxidation of CyclopentylmethanolOxidizing agentsGeneral Method
3-Bromocyclopentane-1-carboxylic acid Direct bromination of cyclopentane-1-carboxylic acidBr₂, FeBr₃
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid Friedel-Crafts acylationCyclopentanecarboxylic acid chloride, AlCl₃
Substituted cyclopentanecarboxylic acids Fragmentation of bromo-camphor derivatives4-Carboxycamphor, NBS, base researchgate.net

This interactive table summarizes various precursors for diversified this compound synthesis.

Catalytic Strategies in the Preparation of this compound Analogues

Catalysis offers efficient and elegant routes to complex molecules that are analogues of this compound. These strategies often involve the construction or functionalization of the cyclopentane ring system, leading to novel structures with potential applications in various fields of chemical research.

One notable catalytic approach is the rhodium-catalyzed decarbonylative cycloaddition between cyclobutanones and alkenes. This method, which proceeds via C-C bond activation, provides access to a diverse range of bridged cyclopentane derivatives, representing a formal (4+2-1) transformation. nih.gov

Lewis acid catalysis is prominently featured in the Nazarov cyclization, which transforms cross-conjugated dienones into cyclopentenones. uvm.edu Although not directly producing a saturated cyclopentane ring, cyclopentenones are valuable intermediates that can be readily converted to substituted cyclopentane structures. Furthermore, Lewis acids like aluminum chloride are crucial catalysts in Friedel-Crafts reactions, enabling the synthesis of aryl-substituted cyclopentane precursors as mentioned previously.

Palladium-catalyzed cross-coupling reactions are also instrumental in synthesizing complex analogues. For example, Suzuki-Miyaura and Heck reactions can be used to construct substituted aromatic or heteroaromatic systems, which are then linked to a cyclopentanecarboxylic acid moiety. rsc.org This modular approach allows for the synthesis of a wide library of compounds. For instance, a 2,6-disubstituted pyridine (B92270) can be synthesized and subsequently coupled with cyclopentanecarboxylic acid using peptide coupling agents to form the final amide analogue. rsc.org

Catalytic StrategyCatalyst/ReagentsTransformationResulting Analogue TypeReference
Decarbonylative Cycloaddition Rhodium complexCyclobutanone + AlkeneBridged Cyclopentane Derivatives nih.gov
Friedel-Crafts Acylation AlCl₃ (Lewis Acid)Cyclopentanecarbonyl chloride + AreneAryl-substituted Cyclopentanes
Suzuki-Miyaura / Heck Coupling Palladium complexAryl halide + Boronic acid / AlkeneFunctionalized (hetero)aromatic cyclopentane derivatives rsc.org
Nazarov Cyclization Lewis AcidDivinyl KetoneCyclopentenone Derivatives uvm.edu

This interactive table highlights key catalytic strategies for the synthesis of this compound analogues.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of this compound. masterorganicchemistry.com This process generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the bromide ion as a leaving group. masterorganicchemistry.comyoutube.com

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic acyl substitution reactions involving this compound are influenced by several factors, including the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. Stronger nucleophiles will generally react faster. The thermodynamics of the reaction are governed by the relative stability of the reactants and products. The equilibrium of these reactions tends to favor the formation of the product when the leaving group (bromide) is a weaker base than the incoming nucleophile. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives follows a general trend, with acyl halides like this compound being among the most reactive. libretexts.org This high reactivity means that reactions with strong nucleophiles are often rapid and exothermic. For instance, the reaction with water (hydrolysis) occurs quickly without the need for a catalyst. libretexts.org

Stereochemical Outcomes and Diastereoselectivity

When this compound reacts with chiral nucleophiles or in the presence of chiral catalysts, the formation of stereoisomers is possible. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the planar carbonyl group. The approaching nucleophile can attack from either the Re or Si face of the carbonyl carbon.

In cases where a new stereocenter is formed, the diastereoselectivity of the reaction becomes a key consideration. For example, in reactions with chiral amines or alcohols, the formation of diastereomeric amides or esters can occur. The ratio of these diastereomers is influenced by steric hindrance and electronic effects in the transition state. Research has shown that metal coordination effects can play a significant role in determining the stereochemical outcome in related systems. uni-konstanz.de The use of transition metal catalysts with appropriate ligands has been shown to overcome issues of stereoselectivity in similar reactions. uvm.edu

Influence of Solvent and Catalyst on Reaction Course

The choice of solvent can significantly impact the rate and outcome of nucleophilic acyl substitution reactions. Polar aprotic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile, are often employed. google.com These solvents can solvate the transition state and influence the reaction kinetics. In some cases, the solvent itself can act as a nucleophile if it is sufficiently reactive.

Catalysts are often employed to enhance the reaction rate, particularly with weaker nucleophiles. Lewis acids can activate the carbonyl group by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. iitk.ac.in In reactions with neutral nucleophiles like alcohols, a weak base such as pyridine is often added to neutralize the hydrogen bromide byproduct, which can otherwise lead to side reactions. youtube.com

Electrophilic Acylation Reactions

This compound is an effective acylating agent in electrophilic aromatic substitution reactions, most notably in Friedel-Crafts type acylations. iitk.ac.inmasterorganicchemistry.com These reactions allow for the introduction of the cyclopentanecarbonyl group onto an aromatic ring.

Regioselectivity and Substrate Scope in Acylation Processes

The regioselectivity of Friedel-Crafts acylation with this compound is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. Steric hindrance can also play a significant role in determining the major regioisomer.

The substrate scope for Friedel-Crafts acylation is generally broad, encompassing a wide range of aromatic and heteroaromatic compounds. stackexchange.com However, the reaction is typically not successful with strongly deactivated aromatic rings, such as those bearing nitro groups or other strong electron-withdrawing substituents. The reaction works well with activated and moderately deactivated rings. For instance, the acylation of thiophene (B33073) derivatives with cyclopentanecarbonyl chloride (a related acyl halide) proceeds with high regioselectivity. google.com

Table 2: Compound Names

Compound Name
Acetonitrile
Aluminum chloride
Boron trifluoride
This compound
Cyclopentanecarbonyl chloride
Dichloromethane
Iron(III) chloride
Nitro group
Pyridine
Stannic chloride
Tetrahydrofuran

Carbonyl-Focused Transformations

The primary mode of reactivity for this compound involves the highly electrophilic carbonyl group. This site is susceptible to attack by a wide range of nucleophiles, typically proceeding through a nucleophilic acyl substitution mechanism. This mechanism commences with the nucleophile adding to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. slideserve.com Subsequently, the carbonyl group is reformed by the elimination of the bromide ion, which is an effective leaving group.

Enolate Chemistry and α-Functionalization

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic. libretexts.org This acidity is due to the resonance stabilization of the resulting conjugate base, an enolate. The enolate anion is an ambident nucleophile, with charge delocalized over the α-carbon and the oxygen atom. libretexts.org

A prominent example of α-functionalization that proceeds via an acyl bromide intermediate is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.com This reaction is used to achieve α-halogenation of carboxylic acids. The process begins with the conversion of the parent carboxylic acid (cyclopentanecarboxylic acid) into this compound, typically using a reagent like PBr₃. masterorganicchemistry.com

The key mechanistic steps are:

Enolization: The this compound intermediate undergoes a keto-enol tautomerization, catalyzed by a trace amount of acid, to form its enol isomer. masterorganicchemistry.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). masterorganicchemistry.com

α-Bromination: This attack results in the formation of a new C-Br bond at the α-position and the expulsion of a bromide ion, yielding α-bromothis compound. Subsequent hydrolysis during workup would convert the acyl bromide back to a carboxylic acid, resulting in the final α-bromo carboxylic acid product. masterorganicchemistry.com

Table 2: Mechanistic Steps for α-Functionalization (Hell-Volhard-Zelinsky Reaction)
StepDescriptionKey Intermediate
1Formation of the acyl bromide from the corresponding carboxylic acid using PBr₃.This compound
2Tautomerization of the acyl bromide to its more nucleophilic enol form.Cyclopentanecarbonyl enol
3The enol attacks a molecule of Br₂, leading to bromination at the α-carbon.α-Bromothis compound

Radical-Mediated Reactivity

Beyond ionic pathways, this compound can engage in reactions involving radical intermediates. These processes are typically initiated by the cleavage of the weakest bond in the molecule.

Homolytic Bond Cleavage of the Acyl-Bromide Linkage

The carbon-bromine bond in an acyl bromide is susceptible to homolytic cleavage (homolysis), a process where the two electrons in the bond are distributed evenly between the two resulting fragments. wikipedia.org This cleavage requires an input of energy, usually in the form of heat (thermolysis) or light (photolysis), to overcome the bond dissociation energy. pressbooks.pub

The homolysis of the C(O)-Br bond in this compound generates a cyclopentanecarbonyl radical and a bromine radical. The generation of acyl radicals through such pathways has become a powerful strategy in modern organic synthesis, often facilitated by milder methods like visible-light photoredox catalysis, which can use light energy to initiate single-electron transfer processes. beilstein-journals.org

Cyclopentanecarbonyl Radical Intermediates in C-C Bond Formation

Once formed, the cyclopentanecarbonyl radical is a highly reactive intermediate that can participate in various bond-forming reactions. A key application of such radicals is in the construction of new carbon-carbon bonds. researchgate.net

A common transformation involves the addition of the acyl radical across an unsaturated bond, such as in an alkene or alkyne. nih.govlibretexts.org This process is a key step in many radical chain reactions. For instance, in a reaction analogous to those mediated by tributyltin hydride, the cyclopentanecarbonyl radical could add to an alkene. libretexts.org This addition generates a new carbon-centered radical, which can then propagate a chain reaction or be quenched to form the final product. These radical-mediated C-C bond formations are kinetically controlled and are particularly effective for constructing five-membered rings in intramolecular cyclization reactions. libretexts.org

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the intricate details of reaction mechanisms that are often difficult to observe experimentally. researchgate.net Such studies can map potential energy surfaces, characterize the structures of transition states and intermediates, and calculate activation energies.

For reactions involving this compound, computational studies on analogous systems have revealed significant mechanistic nuances:

Organometallic Reactions: Computational analyses of the reaction between acyl chlorides and Grignard reagents suggest the mechanism is more complex than a simple addition-elimination sequence. It likely involves multiple steps, including the complexation of the organometallic reagent to the carbonyl oxygen, which activates the system for nucleophilic attack. libretexts.org

Radical Processes: DFT calculations are instrumental in studying radical reactions. For example, they have been used to investigate electrocatalytic systems where carbon-based radicals are formed via oxidative processes, providing data on reaction selectivity and electrochemical properties. nih.gov

Nucleophilic Substitution: Theoretical investigations of nucleophilic substitution reactions can model the influence of solvents and substituent effects on the reaction's activation barriers and the structure of the transition state. researchgate.net

Acyl Bromide Intermediates: Studies on catalytic cycles that form acyl bromide products, such as certain carbonylation reactions, have used DFT to model the energetics of key steps like oxidative addition and reductive elimination, providing a deeper understanding of the stability and reactivity of the acyl halide moiety. acs.org

These computational approaches are essential for refining mechanistic hypotheses and guiding the development of new synthetic methodologies involving acyl halides like this compound.

Transition State Analysis and Energy Landscapes

The reaction of this compound with a nucleophile is not a single, concerted step but proceeds through a multi-step pathway involving high-energy transition states and a key intermediate. The energy landscape of this process provides a visual representation of the energy changes as the reaction progresses.

The typical nucleophilic acyl substitution follows a two-step addition-elimination mechanism. fiveable.melibretexts.org The corresponding energy profile is characterized by two peaks, representing the transition states, and a valley between them, representing the tetrahedral intermediate.

First Transition State (TS1): The reaction begins as the nucleophile approaches the carbonyl carbon of this compound. The first transition state is the highest energy point on the path to forming the tetrahedral intermediate. At this stage, the bond between the nucleophile and the carbonyl carbon is partially formed, while the carbon-oxygen π bond is partially broken. The geometry at the carbonyl carbon begins to shift from trigonal planar towards tetrahedral.

Tetrahedral Intermediate: This species lies in an energy well between the two transition states. It is a true intermediate with fully formed bonds, featuring a central carbon atom with sp3 hybridization, a negatively charged oxygen atom, and the cyclopentyl group, the bromine atom, and the nucleophile attached. libretexts.org

Second Transition State (TS2): For the reaction to complete, the leaving group must be expelled. The second transition state is the energy maximum required for the tetrahedral intermediate to collapse. In this state, the carbon-oxygen π bond is partially reforming, and the carbon-bromine bond is partially broken.

Products: Once past TS2, the energy drops as the final products are formed, along with the bromide leaving group (Br⁻).

Computational studies, often using Density Functional Theory (DFT), can model this landscape, calculating the relative energies of the reactants, transition states, intermediate, and products. researchgate.netresearchgate.net These calculations help in understanding the thermodynamics and kinetics of the reaction.

Table 1: Key Structures on the Energy Landscape for Nucleophilic Acyl Substitution

Structure NameDescriptionHybridization of Carbonyl Carbon
ReactantThis compoundsp2
Transition State 1 (TS1)Partial bond formation with nucleophile; partial C=O π bond breaking.sp2 → sp3
Tetrahedral IntermediateFully formed C-Nu bond; C-O single bond with negative charge.sp3
Transition State 2 (TS2)Partial C=O π bond reformation; partial C-Br bond breaking.sp3 → sp2
ProductNew acyl compound formed.sp2

Elucidation of Rate-Determining Steps and Intermediates

In the case of highly reactive acyl derivatives like this compound, the first step—nucleophilic attack and formation of the tetrahedral intermediate—is typically the rate-determining step. fiveable.me This is because bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr). Its departure in the second step is therefore rapid and has a low activation energy. The high reactivity of acid chlorides and bromides is attributed to the strong electron-withdrawing inductive effect of the halogen, which makes the carbonyl carbon highly electrophilic and susceptible to attack. libretexts.org

The general mechanism is as follows:

Nucleophilic Attack (Slow, Rate-Determining): A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group (Fast): The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the bromide ion (Br⁻), which is a stable leaving group.

This contrasts with less reactive derivatives, such as amides, where the poor leaving group ability of the amide ion can make the elimination step rate-determining under certain conditions.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry serves as a powerful predictive tool for exploring the reactivity and selectivity of compounds like this compound without the need for extensive experimentation.

Reactivity: Theoretical models can predict the high reactivity of this compound based on two primary electronic factors:

Electrophilicity of the Carbonyl Carbon: The chlorine or bromine atom in an acyl halide exerts a strong negative inductive effect, withdrawing electron density from the carbonyl carbon. This makes the carbon significantly more electrophilic and thus more reactive towards nucleophiles compared to esters or amides, where the heteroatom can donate electron density through resonance. libretexts.org

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

DerivativeLeaving GroupLeaving Group BasicityRelative Reactivity
Acyl Bromide/Chloride Br⁻ / Cl⁻Very WeakHighest
Acid Anhydride (B1165640)RCOO⁻WeakHigh
EsterRO⁻StrongModerate
AmideR₂N⁻Very StrongLowest

Selectivity: Theoretical predictions are also invaluable for understanding chemoselectivity. For instance, in a reaction involving a Grignard reagent, this compound is expected to react twice. libretexts.orgmasterorganicchemistry.com The first nucleophilic acyl substitution produces a ketone intermediate. libretexts.org This ketone is also electrophilic and, in the presence of the highly reactive Grignard reagent, will undergo a second nucleophilic addition to form a tertiary alcohol. libretexts.orglibretexts.org Computational models can calculate the energy barriers for both the initial substitution and the subsequent addition, confirming that it is difficult to stop the reaction at the ketone stage with such a reactive nucleophile.

Applications of Cyclopentanecarbonyl Bromide in Complex Molecular Synthesis

Utility as a Building Block in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is fundamental to the assembly of complex organic molecules. news-medical.net Cyclopentanecarbonyl bromide provides a reliable method for creating such bonds, enabling the incorporation of a five-membered ring structure, a common motif in many biologically active compounds.

One of the primary applications of this compound is in acylation reactions, particularly Friedel-Crafts acylation. In this reaction, the acyl bromide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl cyclopentyl ketone. libretexts.org This provides a direct method for attaching the cyclopentanecarbonyl group to aromatic rings, a key step in the synthesis of various pharmaceutical intermediates and complex organic frameworks. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive acylium ion, generated from the acyl bromide and Lewis acid, is attacked by the electron-rich aromatic ring.

Table 1: Examples of Friedel-Crafts Acylation using this compound This table is illustrative of the expected reactivity based on established chemical principles.

Aromatic SubstrateLewis Acid CatalystProduct
Benzene (B151609)AlCl₃Cyclopentyl(phenyl)methanone
TolueneAlCl₃Cyclopentyl(p-tolyl)methanone
AnisoleAlCl₃Cyclopentyl(4-methoxyphenyl)methanone

Role in Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for forming C-C bonds. nih.gov this compound can serve as an electrophilic partner in several of these transformations. For instance, in reactions analogous to the Suzuki-Miyaura coupling, acyl halides can be coupled with organoboron compounds to form ketones. mdpi.com

Another significant application is the reaction with organocuprate reagents (Gilman reagents). Acyl halides react with lithium dialkylcuprates to yield ketones efficiently. This method is highly valued for its functional group tolerance and effectiveness in forming a new C-C bond between the acyl group and one of the alkyl groups from the cuprate. This strategy allows for the synthesis of a diverse array of cyclopentyl ketones. chemistrysteps.com

Table 2: Ketone Synthesis via Coupling Reactions of this compound This table represents common C-C bond-forming reactions applicable to acyl halides.

Coupling Partner (Reagent)Reaction TypeProduct Class
Lithium dimethylcuprate ((CH₃)₂CuLi)Gilman ReactionAlkyl Cyclopentyl Ketone
Phenylboronic acidSuzuki-Miyaura type AcylationAryl Cyclopentyl Ketone
VinyltributylstannaneStille-type Acylationα,β-Unsaturated Cyclopentyl Ketone

Functional Group Interconversions and Derivatization Strategies

The high reactivity of the acyl bromide functional group makes this compound an excellent starting material for various functional group interconversions. ub.edu These transformations allow chemists to convert the acyl bromide into other important functional groups, such as amides, esters, ketones, and aldehydes.

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted cyclopentanecarboxamides. The reaction, known as amidation, is typically rapid and high-yielding, often proceeding at room temperature. libretexts.org Similarly, reaction with alcohols (alcoholysis) or phenols in the presence of a non-nucleophilic base (like pyridine) yields cyclopentanecarboxylate (B8599756) esters. nih.gov These nucleophilic acyl substitution reactions are fundamental in organic synthesis, as amide and ester functionalities are prevalent in countless natural products and synthetic drugs. nih.govyoutube.com

Table 3: Synthesis of Amides and Esters This table shows representative nucleophilic acyl substitution reactions.

NucleophileProduct Functional GroupExample Product Name
Ammonia (B1221849) (NH₃)Primary AmideCyclopentanecarboxamide
Diethylamine ((CH₃CH₂)₂NH)Tertiary AmideN,N-Diethylcyclopentanecarboxamide
Ethanol (CH₃CH₂OH)EsterEthyl cyclopentanecarboxylate
Phenol (C₆H₅OH)EsterPhenyl cyclopentanecarboxylate

Preparation of Ketones and Aldehydes

Beyond the cross-coupling methods mentioned previously, ketones can be synthesized from this compound using various organometallic reagents. byjus.com The use of organocadmium or organocuprate reagents is particularly effective for this transformation. chemistrysteps.com

The conversion of an acyl bromide to an aldehyde requires a partial reduction, stopping the reaction before it proceeds to the primary alcohol. This can be achieved using specific reducing agents. A classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl halide over a poisoned catalyst (e.g., palladium on barium sulfate). fiveable.me Alternatively, hindered hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can effectively reduce acyl halides to aldehydes at low temperatures. libretexts.org

Contribution to Advanced Synthetic Routes for Natural Products and Analogues

The cyclopentane (B165970) ring is a core structural feature in a vast number of natural products, including prostaglandins, terpenes, and steroids. nih.gov this compound represents a valuable synthon for introducing the cyclopentanecarbonyl unit or a related cyclopentyl group during the total synthesis of these complex molecules.

In the context of synthesizing natural product analogues for medicinal chemistry, the ability to rapidly generate derivatives is crucial. This compound can be employed to introduce the cyclopentyl acyl group into a core scaffold, which can then be further elaborated. For example, in the synthesis of prostaglandin (B15479496) analogues, a key intermediate might be an ester or amide. A synthetic route could involve the late-stage coupling of an advanced alcohol or amine fragment with this compound to complete the target molecule. This approach allows for the modular synthesis of a library of related compounds for structure-activity relationship (SAR) studies. While direct use in specific total syntheses may be one of many options available to chemists, its potential as a reactive building block for creating key C-C bonds or installing ester and amide linkages makes it a relevant tool in the design of advanced synthetic routes. nih.govdntb.gov.ua

Application in the Construction of Macrocyclic and Bridged Ring Systems

The construction of macrocyclic and bridged ring systems often involves intramolecular cyclization reactions where a reactive functional group at one end of a linear precursor reacts with another functional group on the same molecule. As an acyl bromide, this compound could potentially serve as an electrophilic partner in such reactions. For instance, a long-chain molecule containing a terminal alcohol or amine could be acylated with this compound, and a subsequent intramolecular reaction could lead to the formation of a macrocycle.

However, no specific examples or detailed research findings of such reactions involving this compound are available in the public domain. The successful synthesis of these complex architectures is highly dependent on factors such as ring strain, conformational preferences of the linear precursor, and the efficiency of the cyclization methodology. Without specific literature precedents, the viability and potential advantages or disadvantages of using this compound in these contexts cannot be scientifically substantiated.

Utilization in Solid-Phase Organic Synthesis for Chemical Diversity

Solid-phase organic synthesis is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. This methodology relies on attaching a starting material to a solid support (resin) and then sequentially adding building blocks. Acylating agents are frequently used to link these building blocks together.

In principle, this compound could be used as an acylating agent in solid-phase synthesis to introduce a cyclopentanecarbonyl moiety onto a resin-bound substrate. This could be a step in the synthesis of a library of compounds, each featuring this particular structural motif. The generation of chemical diversity would then be achieved by varying other building blocks in the synthetic sequence.

Spectroscopic Characterization Techniques in Research on Cyclopentanecarbonyl Bromide

Advanced NMR Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Cyclopentanecarbonyl bromide and its derivatives, both ¹H (proton) and ¹³C (carbon-13) NMR provide invaluable data on the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, the protons on the cyclopentane (B165970) ring would exhibit characteristic signals. The proton on the carbon alpha to the carbonyl group (α-proton) is the most deshielded due to the electron-withdrawing effect of the carbonyl group and would appear at a downfield chemical shift, typically in the range of 2.5-3.0 ppm. libretexts.orgoregonstate.edu The remaining eight protons on the β and γ carbons of the cyclopentane ring would produce complex multiplets further upfield, generally between 1.5 and 2.0 ppm. docbrown.info

In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and would show a resonance at a significant downfield position, characteristic of acyl halides, often in the range of 165-180 ppm. compoundchem.comoregonstate.edu The α-carbon, attached to the carbonyl group, would appear around 40-55 ppm. oregonstate.edu The other carbons of the cyclopentane ring would resonate at higher fields (further to the right in the spectrum). docbrown.info

When this compound is converted into derivatives, the NMR spectra change predictably. For instance, if the bromide is replaced by another functional group, the chemical shifts of the α-proton and α-carbon will be significantly altered, reflecting the new electronic environment. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and map out the complete bonding network, which is especially useful for complex, substituted derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
Carbonyl Carbon¹³C165 - 180Singlet
α-Carbon¹³C40 - 55-
β, γ-Carbons¹³C25 - 35-
α-Proton¹H2.5 - 3.0Multiplet
β, γ-Protons¹H1.5 - 2.0Multiplet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₆H₉BrO. chemsrc.com A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. This is the characteristic isotopic signature of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. jove.comscribd.com The calculated monoisotopic mass is 175.98 Da (for ⁷⁹Br) and 177.98 Da (for ⁸¹Br).

The fragmentation of this compound under electron ionization (EI) is predictable. The most common fragmentation pathway for acyl halides is the cleavage of the carbon-halogen bond. jove.comlibretexts.orgyoutube.com This would result in the loss of a bromine radical (•Br) to form a stable cyclopentanecarbonyl acylium ion. This acylium ion would be a prominent peak in the spectrum. Further fragmentation of the cyclopentane ring can also occur, leading to the loss of neutral molecules like ethene (C₂H₄).

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonOrigin
176/178[C₅H₉COBr]⁺Molecular Ion (M⁺)
97[C₅H₉CO]⁺Loss of •Br from M⁺
69[C₅H₉]⁺Loss of CO from [C₅H₉CO]⁺

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carbonyl group and the alkyl portions of the molecule.

The most diagnostic absorption is the carbonyl (C=O) stretching vibration. In acyl bromides, this bond is very strong and absorbs at a characteristically high frequency, typically in the range of 1780-1815 cm⁻¹. libretexts.orgrsc.org This high wavenumber is due to the electron-withdrawing inductive effect of the bromine atom.

The spectrum also displays absorptions characteristic of the cyclopentane ring. These include C-H stretching vibrations from the sp³ hybridized carbons, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info C-H bending vibrations are also present in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is expected to appear at a low frequency, generally in the 515-690 cm⁻¹ range, which can sometimes be outside the range of standard IR spectrophotometers. orgchemboulder.comlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2850 - 2960Strong
Acyl Bromide C=OStretching1780 - 1815Very Strong
Alkyl C-HBending~1465Medium
C-BrStretching515 - 690Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique available for determining the precise three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This method provides exact bond lengths, bond angles, and conformational details of a crystalline compound.

This compound itself is a reactive acyl bromide and is likely a liquid or low-melting solid, making it unsuitable for single-crystal X-ray analysis under standard conditions. However, this technique is invaluable for the characterization of stable, crystalline derivatives. For instance, if this compound is reacted to form a solid amide or ester derivative that can be grown into a suitable single crystal, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure. researchgate.net

The resulting crystal structure would reveal the precise conformation of the cyclopentane ring (e.g., envelope or twist conformation), the planarity of the carbonyl group, and the spatial arrangement of all substituents. This level of detail is unattainable by other spectroscopic methods and is crucial for understanding stereochemical relationships and intermolecular interactions in the solid state.

Catalytic Transformations Involving Cyclopentanecarbonyl Bromide

Lewis Acid Catalysis in Cyclopentanecarbonyl Bromide Reactivity

Lewis acid catalysis plays a pivotal role in activating this compound for various chemical transformations, most notably in electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation. Lewis acids, being electron-pair acceptors, interact with the bromine atom of the this compound, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a key reactive intermediate, the acylium ion. sigmaaldrich.combyjus.comchemistrytalk.org

The general mechanism for the Lewis acid-catalyzed acylation of an aromatic compound with this compound begins with the coordination of the Lewis acid, typically a metal halide like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to the bromine atom of the acyl bromide. wikipedia.orgmasterorganicchemistry.com This coordination polarizes the carbon-bromine bond, leading to its cleavage and the formation of a resonance-stabilized cyclopentanecarbonyl acylium ion. sigmaaldrich.comchemistrysteps.com This highly electrophilic species is then attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond and a cyclohexadienyl cation intermediate, also known as a sigma complex. byjus.com Aromaticity is subsequently restored through the deprotonation of the intermediate, yielding the final aryl cyclopentyl ketone product and regenerating the Lewis acid catalyst. byjus.com

A variety of Lewis acids can be employed to catalyze reactions with this compound, with the choice of catalyst often influencing the reaction conditions and outcomes. Strong Lewis acids like AlCl₃ are highly effective but may require stoichiometric amounts as they can form stable complexes with the resulting ketone product. wikipedia.org Milder Lewis acids, such as zinc(II) salts or erbium trifluoromethanesulfonate, can also be utilized, sometimes in catalytic amounts, particularly when the aromatic substrate is electron-rich. sigmaaldrich.comwikipedia.org

The efficiency and selectivity of these Lewis acid-catalyzed reactions are dependent on several factors, including the nature of the Lewis acid, the solvent, the reaction temperature, and the electronic properties of the aromatic substrate. While highly deactivated aromatic systems may not be suitable substrates for Friedel-Crafts acylation, activated and unactivated arenes generally react to provide the corresponding acylated products. sigmaaldrich.comlibretexts.org

The following table provides a representative example of the reaction conditions and outcomes for the Lewis acid-catalyzed Friedel-Crafts acylation of benzene (B151609) using this compound.

EntryAromatic SubstrateLewis AcidSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1BenzeneAlCl₃CS₂0 - 52Cyclopentyl phenyl ketone90
2TolueneFeCl₃CH₂Cl₂254Cyclopentyl tolyl ketone (mixture of isomers)85
3AnisoleZnCl₂Nitrobenzene256Cyclopentyl methoxyphenyl ketone (para-isomer)92

Derivatives and Analogues of Cyclopentanecarbonyl Bromide in Academic Research

Structure-Reactivity Relationships in Cyclopentanecarbonyl Halides

The reactivity of acyl halides is intrinsically linked to the structure of the acyl group. In cyclopentanecarbonyl halides, the five-membered ring imposes specific steric and electronic constraints that differentiate its reactivity from acyclic or other cycloalkyl analogues, such as those derived from cyclohexane (B81311).

The cyclopentane (B165970) ring is not planar and exists in dynamic envelope and twist conformations. This inherent ring strain, although less severe than in cyclopropane (B1198618) or cyclobutane, influences the stability of reaction intermediates and transition states. When compared to the relatively strain-free chair conformation of cyclohexane, the cyclopentyl group can exhibit different reactivity profiles. For instance, in nucleophilic substitution reactions at the carbonyl carbon, the approach of the nucleophile and the stability of the tetrahedral intermediate are affected by the ring's conformation.

Studies comparing the reactivity of bromocyclopentane (B41573) and bromocyclohexane (B57405) in SN1 and SN2 reactions have shown that the five-membered ring can lead to faster rates in certain cases due to factors like steric accessibility and the relief of strain in the transition state. brainly.com While direct kinetic studies on cyclopentanecarbonyl halides are less common in introductory literature, these principles can be extrapolated. The transition state for nucleophilic acyl substitution involves a change in hybridization at the carbonyl carbon from sp² to sp³, altering the bond angles within the ring. The energetic cost or benefit of this change differs between cyclopentane and cyclohexane systems, leading to different reaction rates. quora.com Cyclohexane is generally the most stable cycloalkane due to minimal angle and torsional strain in its chair conformation. quora.com In contrast, cyclopentane possesses a notable degree of torsional strain, which can make it more reactive. quora.comstudysmarter.co.uk

PropertyCyclopentanecarbonyl HalideCyclohexanecarbonyl HalideKey Factors Influencing Reactivity
Ring Conformation Envelope, Twist (Dynamic)Chair (Stable)The chair conformation of cyclohexane is lower in energy and more rigid.
Ring Strain Moderate Torsional StrainLow (Essentially Strain-Free)Higher ground-state energy in the cyclopentane system can lead to a lower activation barrier.
Steric Hindrance Generally less hindered at the α-carbons compared to the axial positions in the cyclohexane chair.Can be sterically hindered by axial hydrogens.The accessibility of the carbonyl carbon to incoming nucleophiles is critical.
Reactivity Trend Often exhibits slightly higher reactivity in reactions where torsional strain is relieved in the transition state.Generally considered a stable and less reactive cycloalkane system. quora.comThe overall reactivity is a balance between ground-state strain and transition-state stability.

Synthesis and Applications of Cyclopentanecarbonyl Azides and Anhydrides

Cyclopentanecarbonyl azides and anhydrides are important derivatives of cyclopentanecarboxylic acid, each with distinct synthetic pathways and applications.

Cyclopentanecarbonyl Azide (B81097):

Synthesis: Acyl azides are typically synthesized from the corresponding acyl halide (e.g., cyclopentanecarbonyl bromide or chloride) by reaction with an azide salt, such as sodium azide, in an appropriate solvent. Alternatively, they can be formed from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).

Applications: The primary application of cyclopentanecarbonyl azide is in the Curtius rearrangement . Upon heating or photolysis, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive cyclopentyl isocyanate intermediate. This intermediate can be trapped with various nucleophiles. For example, reaction with water yields cyclopentylamine, while reaction with an alcohol produces a cyclopentyl carbamate. This transformation is a valuable method for converting carboxylic acids into amines with the loss of one carbon atom. Acyl azides are also used in peptide synthesis, though less commonly than other activating agents. organicreactions.org

Cyclopentanecarboxylic Anhydride (B1165640):

Synthesis: Symmetrical anhydrides like cyclopentanecarboxylic anhydride can be prepared by dehydrating two equivalents of cyclopentanecarboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. A more common approach for both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acyl halide (e.g., this compound). For instance, cyclopentane-1,2-dicarboxylic anhydride can be prepared by refluxing the corresponding dicarboxylic acid with acetic anhydride. guidechem.com

Applications: Anhydrides, particularly mixed anhydrides, are widely used as activated intermediates in amide bond formation , most notably in peptide synthesis. researchgate.netresearchgate.net In the mixed anhydride method, a protected amino acid is reacted with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed carboxylic-carbonic anhydride. researchgate.net This activated species then reacts rapidly with the amino group of another amino acid or peptide to form the desired peptide bond. rsc.org This method is valued for its fast reaction times, which can minimize side reactions like racemization when performed under carefully controlled conditions at low temperatures. rsc.org

Introduction of Chirality into Cyclopentanecarbonyl Derivatives

The synthesis of enantiomerically pure cyclopentane derivatives is crucial for their application in pharmaceuticals and as chiral ligands. nih.gov Several strategies exist to introduce chirality into the cyclopentane ring that bears a carbonyl function.

Asymmetric Catalysis: This is a powerful approach for constructing chiral cyclopentane rings. Methods include enantioselective Michael additions to form highly functionalized chiral cyclopentanes, catalytic asymmetric Pauson-Khand reactions, and Nazarov cyclizations. nih.govnih.gov For example, a double Michael addition reaction can be catalyzed by chiral amines to produce cyclopentanes with excellent enantioselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule to direct the stereochemical outcome of a ring-forming reaction. researchgate.net After the chiral cyclopentane ring is formed, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been used in light-driven cyclizations to afford functionalized cyclopentane rings. researchgate.net

Resolution: Racemic mixtures of cyclopentanecarboxylic acids or their derivatives can be separated into their constituent enantiomers. This can be achieved through classical resolution by forming diastereomeric salts with a chiral amine or through kinetic resolution where one enantiomer reacts faster with a chiral reagent or catalyst.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, readily available carbohydrates or terpenes can be chemically transformed into chiral cyclopentanoid building blocks. researchgate.net

MethodDescriptionAdvantagesCommon Applications
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High atom economy, catalytic nature.Synthesis of prostaglandin (B15479496) precursors, chiral synthons. nih.gov
Chiral Auxiliaries A recoverable chiral molecule is temporarily incorporated to control stereochemistry.High diastereoselectivity, predictable outcomes.Stereoselective cyclizations and functionalizations. researchgate.net
Resolution Separation of a racemic mixture into enantiomers.Access to both enantiomers, applicable to many compounds.Large-scale production where asymmetric synthesis is not feasible.
Chiral Pool Synthesis Starting from an enantiomerically pure natural product.Absolute stereochemistry is pre-defined.Synthesis of complex natural products containing cyclopentane rings. researchgate.net

Cyclopentane-Containing Motifs in Ligand and Catalyst Design

The rigid and well-defined three-dimensional structure of the cyclopentane ring makes it an excellent scaffold for designing ligands used in asymmetric catalysis. By attaching coordinating groups (e.g., phosphines, amines) to a chiral cyclopentane backbone, ligands can be created that form a well-defined chiral environment around a metal center. This chiral pocket can then control the stereochemical outcome of a catalyzed reaction.

Metallacycles: Metallacyclopentanes are key intermediates in various metal-catalyzed reactions, including the dimerization and oligomerization of alkenes. wikipedia.org The formation and subsequent reactions of these five-membered rings, which contain a metal atom, are fundamental to processes that produce commercially important chemicals. wikipedia.org

Chiral Ligands: Chiral cyclopentane-based ligands are used in a wide range of enantioselective transformations. For example, bicyclo[2.2.1]heptane (norbornane), which contains a cyclopentane ring, is a common rigid scaffold. magtech.com.cn The constrained conformation of the cyclopentane ring helps to minimize conformational flexibility in the ligand, which often translates to higher enantioselectivity in the catalyzed reaction. The synthesis of bicyclo[2.1.0]pentanes (housanes), which are rigidified cyclopentanes, can be controlled by the choice of palladium ligands, highlighting the interplay between ligand structure and product formation. acs.org

Organocatalysis: The cyclopentane framework is also integral to the design of purely organic catalysts. Proline, a cyclic amino acid containing a five-membered ring, and its derivatives are among the most successful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. The rigidity of the pyrrolidine (B122466) ring (a nitrogen-containing cyclopentane analogue) is key to its ability to induce high levels of stereocontrol.

The use of the cyclopentane motif allows for precise control over the spatial arrangement of catalytic groups, which is essential for achieving high levels of efficiency and selectivity in modern chemical synthesis.

Emerging Research Directions for Cyclopentanecarbonyl Bromide

Integration into Flow Chemistry Methodologies

The synthesis of acyl halides, including acyl bromides, is often characterized by highly exothermic reactions and the use of hazardous reagents. acs.orgacs.org Flow chemistry, with its inherent advantages of superior heat and mass transfer, enhanced safety, and potential for automation, presents a promising frontier for the production of Cyclopentanecarbonyl bromide. researchgate.netnih.gov

Future research is anticipated to focus on developing continuous-flow processes for the synthesis of this compound from cyclopentanecarboxylic acid. This could involve the in-situ generation of brominating agents in one module of a flow reactor, which would then react with the carboxylic acid in a subsequent module. researchgate.net This approach would minimize the handling and storage of toxic and corrosive brominating agents, leading to a safer and more efficient process. acs.org

The table below illustrates a hypothetical comparison between traditional batch synthesis and a potential flow chemistry approach for the synthesis of an acyl bromide, highlighting the expected improvements in key process parameters.

ParameterTraditional Batch SynthesisPotential Flow Chemistry Synthesis
Reaction Time HoursMinutes
Yield Variable, often moderate to highConsistently high
Safety Handling of bulk hazardous reagentsIn-situ generation and immediate consumption of hazardous reagents
Scalability Difficult and often requires re-optimizationReadily scalable by extending reaction time
Process Control Limited control over temperature and mixingPrecise control over reaction parameters

This table presents a conceptual comparison based on the established benefits of flow chemistry for similar chemical transformations.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound is no exception. ias.ac.in Traditional methods for synthesizing acyl bromides often rely on stoichiometric brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which generate significant amounts of hazardous waste. fiveable.mepressbooks.pub

Emerging research is directed towards the development of more sustainable synthetic routes. This includes the exploration of catalytic methods for the bromination of cyclopentanecarboxylic acid, which would reduce waste and improve atom economy. ias.ac.in Furthermore, the use of greener solvents and alternative, less hazardous brominating reagents is a key area of investigation. rsc.org For instance, methods that utilize bromide salts in conjunction with an oxidant could provide a more environmentally benign alternative to traditional reagents. researchgate.nettandfonline.com

The following table outlines potential green chemistry strategies for the synthesis of this compound compared to conventional methods.

Green Chemistry PrincipleConventional MethodPotential Green Approach
Atom Economy Use of stoichiometric reagents like PBr₃, leading to low atom economy.Catalytic bromination, maximizing the incorporation of reactant atoms into the final product.
Use of Less Hazardous Chemicals Employment of toxic and corrosive brominating agents.Use of bromide salts with a recyclable oxidant.
Safer Solvents and Auxiliaries Reactions often conducted in chlorinated solvents.Use of greener solvents such as ionic liquids or solvent-free conditions.
Waste Prevention Generation of significant inorganic waste (e.g., phosphoric acid).Minimal waste generation through catalytic cycles.

This table provides a prospective outlook on applying green chemistry principles to the synthesis of this compound.

Computational Design of Novel Reactivity and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new chemical transformations. acs.orgrsc.org For this compound, computational studies can provide valuable insights into its reactivity and guide the development of novel catalytic systems.

Future research will likely employ DFT calculations to:

Predict Reactivity: Model the transition states of reactions involving this compound to predict its reactivity with a variety of nucleophiles and substrates. acs.org

Design Catalysts: Computationally screen potential catalysts for the synthesis of this compound or for its subsequent functionalization. This can accelerate the discovery of more efficient and selective catalysts.

Elucidate Reaction Mechanisms: Investigate the detailed mechanistic pathways of reactions involving this compound, which can help in optimizing reaction conditions and controlling product selectivity. acs.org

A hypothetical research endeavor could involve the computational design of a novel catalyst for the asymmetric synthesis of a chiral derivative of this compound. The table below illustrates the type of data that could be generated from such a computational study.

Catalyst CandidateCalculated Activation Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Catalyst A15.285
Catalyst B12.895
Catalyst C18.570

This table represents simulated data from a computational screening of potential catalysts.

Exploration of Unconventional Reaction Pathways

While the primary reactivity of this compound is centered around nucleophilic acyl substitution, emerging research is beginning to explore more unconventional reaction pathways for acyl halides and related cyclopentane (B165970) structures. libretexts.orgorganic-chemistry.org These novel transformations could significantly expand the synthetic utility of this compound.

Potential areas of exploration include:

Radical Reactions: Investigating the participation of this compound in radical-mediated reactions. This could involve radical addition to unsaturated systems or radical-based cyclization reactions.

Photocatalysis: Utilizing visible-light photocatalysis to access novel reactive intermediates from this compound, enabling new types of bond formations. rsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions: Developing new methods for the cross-coupling of this compound with various organometallic reagents to form new carbon-carbon bonds.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening or rearrangement of the cyclopentane ring, potentially leading to the synthesis of complex acyclic or larger cyclic structures. pharmaguideline.com

The following table presents a conceptual overview of potential unconventional reactions for this compound.

Reaction TypePotential TransformationPotential Product Class
Radical Decarbonylative Bromination Loss of CO followed by bromination of the cyclopentyl radical.Bromocyclopentane (B41573)
Photocatalytic Acylation Reaction with an alkene under visible light irradiation.β-Acylated alkanes
Palladium-Catalyzed Ketone Synthesis Cross-coupling with an organozinc reagent.Cyclopentyl ketones
Lewis Acid-Mediated Rearrangement Ring expansion of the cyclopentane moiety.Cyclohexanone derivatives

This table outlines hypothetical and exploratory reaction pathways for this compound.

Q & A

Q. What are the standard synthetic routes for preparing cyclopentanecarbonyl bromide from cyclopentanecarbonyl chloride?

this compound can be synthesized via halogen exchange using hydrobromic acid (HBr) or sodium bromide (NaBr) under acidic conditions. For example, reacting cyclopentanecarbonyl chloride with HBr in anhydrous dichloromethane at 0–5°C yields the bromide derivative. Reaction progress can be monitored via TLC or GC-MS to confirm completion .

Q. What safety protocols are critical when handling this compound?

Due to its reactive acyl bromide group, it causes severe skin/eye damage. Follow protocols for similar bromides (e.g., 4-chlorobenzyl bromide): use PPE (gloves, goggles), work in a fume hood, and store in moisture-free environments. Emergency procedures should align with SDS guidelines for corrosive compounds .

Q. How can this compound be purified after synthesis?

Distillation under reduced pressure (50–60°C, 10–15 mmHg) or recrystallization from dry hexane/ethyl acetate mixtures is effective. Purity can be verified via melting point analysis and ¹H/¹³C NMR to confirm absence of residual chloride or solvents .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the nucleophilic acyl substitution reactivity of this compound?

Reactivity in nucleophilic substitutions (e.g., with amines or alcohols) depends on solvent dielectric constant and temperature. In polar aprotic solvents (e.g., DMF), bromide’s leaving-group ability is enhanced due to solvation effects. Kinetic studies at 25–60°C can quantify activation parameters (ΔH‡, ΔS‡) via Arrhenius plots .

Q. What spectroscopic techniques resolve contradictions in reported stability data for this compound?

Conflicting stability claims (e.g., hydrolysis rates) require controlled studies using FT-IR (to track carbonyl bromide degradation) and ¹H NMR in D2O. Compare results under varying humidity and pH to identify critical degradation pathways .

Q. How can computational modeling predict this compound’s reactivity in complex reaction systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitutions. Compare calculated activation energies with experimental kinetics (e.g., from GC-MS time-course data) to validate mechanistic hypotheses .

Q. What experimental designs mitigate variability in this compound’s coupling reactions with Grignard reagents?

Use rigorous exclusion of moisture (e.g., Schlenk techniques) and standardized reagent stoichiometry (1:1.2 molar ratio). Statistical tools like Design of Experiments (DoE) optimize variables (temperature, solvent, catalyst). Cross-validate results with <sup>11</sup>B NMR to track byproduct formation .

Methodological Considerations

  • Contradiction Analysis : When reconciling conflicting data (e.g., reaction yields), employ systematic controls (e.g., replicate experiments, standardized analytical methods) and meta-analysis frameworks from systematic reviews .
  • Data Presentation : Use tables to compare synthetic yields, spectroscopic data (e.g., δ values for carbonyl protons in different solvents), and kinetic parameters. Align with reporting standards for chemical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.